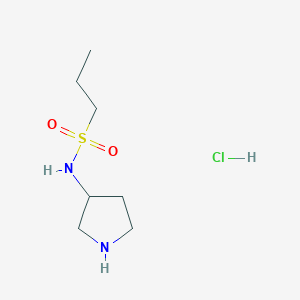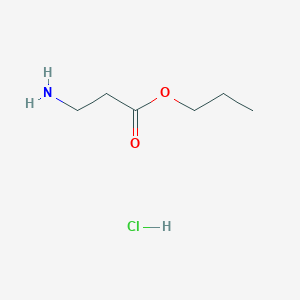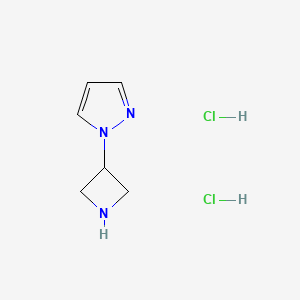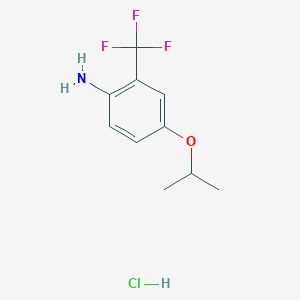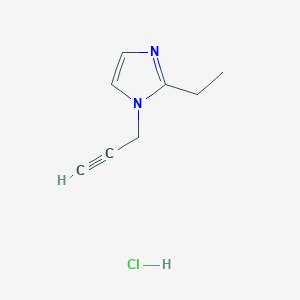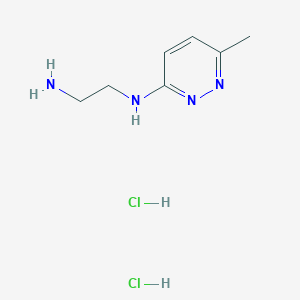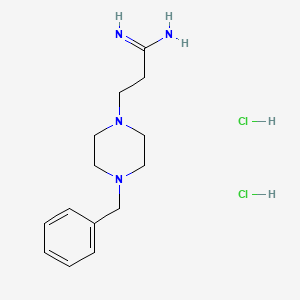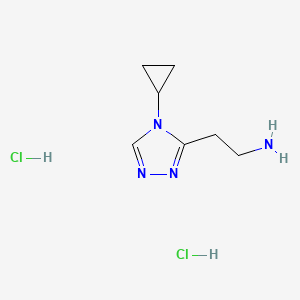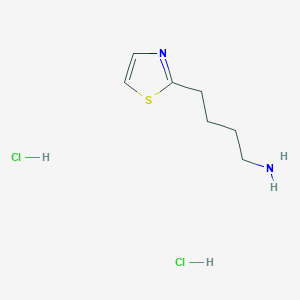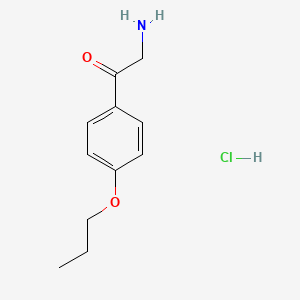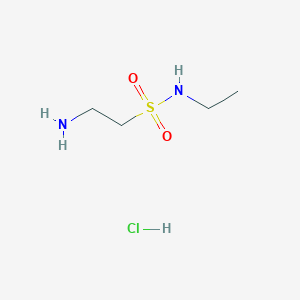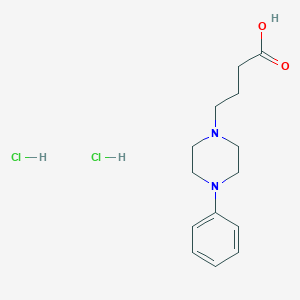
4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride
Overview
Description
4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride is a chemical compound with the molecular formula C14H22Cl2N2O2 . It is a derivative of phenylpiperazine, which is a class of compounds containing a phenylpiperazine moiety, which consists of a piperazine bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound includes a phenylpiperazine moiety attached to a butanoic acid group. The InChI code for this compound is 1S/C14H18N2O3/c17-13(6-7-14(18)19)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,18,19) . This indicates that the compound has a total of 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The molecular weight of the compound is 321.24 g/mol . Further physical and chemical properties such as melting point, boiling point, and density were not available in the search results .Scientific Research Applications
Anticonvulsant Activity
A study on the anticonvulsant activity of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, including structures related to 4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride, reported significant efficacy in preclinical seizure models. Compounds demonstrated broad spectra of activity across various seizure models, highlighting their potential as new antiepileptic agents with superior safety profiles compared to existing drugs (Kamiński et al., 2015).
Urease Inhibition
Research on novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides showed potent in vitro inhibitory potential against urease enzyme. This study underscores the versatility of compounds structurally related to this compound as valuable therapeutic agents, offering insights into their competitive inhibition mechanism and low cytotoxicity (Nazir et al., 2018).
Tuberculostatic Activity
A synthesis and activity study of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and triazole derivatives revealed their in vitro tuberculostatic activity. These compounds, sharing a core structure with this compound, showed minimum inhibiting concentrations within a specific range, indicating their potential in tuberculosis treatment (Foks et al., 2004).
Anticancer Activity
An investigation into the metabolism of a compound similar to this compound in rat bile revealed extensive metabolization and identified multiple metabolites. This study highlights the compound's promising anticancer activity and low toxicity, paving the way for further clinical investigation (Jiang et al., 2007).
Acetylcholinesterase Inhibition
The design and synthesis of arylisoxazole-phenylpiperazine derivatives as selective acetylcholinesterase inhibitors were explored. This research demonstrated the potential of compounds related to this compound in treating neurodegenerative disorders by inhibiting acetylcholinesterase, with one compound showing notable potency (Saeedi et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
4-(4-phenylpiperazin-1-yl)butanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c17-14(18)7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13;;/h1-3,5-6H,4,7-12H2,(H,17,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAWMIBNMKYCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)O)C2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



